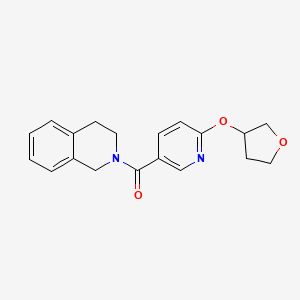

(3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3,4-Dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound combines elements from isoquinolines, pyridines, and tetrahydrofuran, providing a unique framework for chemical interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone typically involves a multi-step process:

Initial Synthesis: : Begin with the preparation of 3,4-dihydroisoquinoline through Pictet-Spengler condensation.

Formation of the Pyridine Ring: : Utilize a reaction between the prepared 3,4-dihydroisoquinoline and a suitable pyridine derivative under controlled conditions.

Introduction of the Tetrahydrofuran Group: : Perform an etherification reaction to attach the tetrahydrofuran group to the pyridine ring.

Reaction conditions often include the use of catalysts, solvents like toluene, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial-scale production mirrors laboratory methods but emphasizes efficiency and scalability. Common techniques include flow chemistry for continuous synthesis and large-scale reactors for optimal mixing and heat management.

Análisis De Reacciones Químicas

Types of Reactions

(3,4-Dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone undergoes various chemical reactions:

Oxidation: : Can be oxidized at specific sites to form more reactive intermediates.

Reduction: : Can be reduced to manipulate the functional groups present in the compound.

Substitution: : Aromatic substitution reactions can modify the pyridine and isoquinoline rings.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: : Halogens, nitro groups under appropriate conditions.

Major Products

The reactions yield various derivatives, such as hydroxylated or alkylated products, depending on the reagents and conditions.

Aplicaciones Científicas De Investigación

(3,4-Dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone has broad applications:

Chemistry: : As an intermediate in the synthesis of more complex molecules.

Biology: : Potential use in studying enzyme interactions due to its structural complexity.

Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and neuroprotective effects.

Industry: : Used in the development of novel materials and catalysts.

Mecanismo De Acción

The mechanism involves interaction with various molecular targets:

Molecular Targets: : Enzymes, receptors, and ion channels.

Pathways Involved: : Can modulate biochemical pathways by binding to specific sites, altering protein function, or influencing cellular signaling.

Comparación Con Compuestos Similares

(3,4-Dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone stands out due to its unique structural elements that combine isoquinoline and pyridine functionalities with tetrahydrofuran. Similar compounds include:

Isoquinoline Derivatives: : Known for their pharmacological properties.

Pyridine Ethers: : Noted for their chemical reactivity.

Tetrahydrofuran-linked Compounds: : Valued for their stability and versatility.

Conclusion

This compound is a compound of significant interest across various scientific domains. Its unique structure and versatile reactivity make it a valuable tool in research and industry. By understanding its synthesis, reactions, and applications, scientists can leverage its potential to advance multiple fields.

Actividad Biológica

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a derivative of isoquinoline and pyridine, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound features a dihydroisoquinoline moiety linked to a pyridine ring via a methanone group. The presence of tetrahydrofuran adds to its structural complexity and potential biological interactions.

1. Anticancer Activity

Research indicates that derivatives of isoquinoline, including the compound , exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The IC50 value for this inhibition was found to be 8.5 nM , comparable to established PRMT5 inhibitors used in clinical trials .

Table 1: Anticancer Activity of Related Compounds

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| Compound 46 | PRMT5 | 8.5 | Inhibition |

| GSK-3326595 | PRMT5 | 5.5 | Inhibition |

2. Antioxidant Activity

The antioxidant potential of the compound has been evaluated using the DPPH assay, which measures free radical scavenging activity. The results indicated that extracts containing derivatives of this compound exhibited significant antioxidant properties at varying concentrations (50, 150, 250, and 500 µg/mL), suggesting its potential in preventing oxidative stress-related diseases .

3. Neuroprotective Effects

Compounds similar to this compound have shown promise in neuroprotection against conditions like Parkinson's disease and schizophrenia. The modulation of NMDA receptors by these compounds suggests a mechanism that could lead to neuroprotective effects .

Case Study 1: PRMT5 Inhibition

A study focused on the development of N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivatives demonstrated that one derivative showed significant anti-proliferative activity in MV4-11 leukemia cells with a GI50 value of 18 nM . This highlights the potential application of isoquinoline derivatives in cancer therapy .

Case Study 2: Antioxidant Properties

In another study assessing the antioxidant activity of various extracts containing isoquinoline derivatives, the compound exhibited effective scavenging activity against DPPH radicals, indicating its utility in formulations aimed at reducing oxidative damage .

The biological activities of this compound can be attributed to several mechanisms:

- PRMT5 Inhibition : The compound selectively inhibits PRMT5, affecting gene expression and cellular proliferation.

- Free Radical Scavenging : Its ability to donate electrons helps neutralize free radicals, contributing to its antioxidant capacity.

- NMDA Receptor Modulation : By interacting with NMDA receptors, it may enhance neuroprotective signaling pathways.

Propiedades

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c22-19(21-9-7-14-3-1-2-4-16(14)12-21)15-5-6-18(20-11-15)24-17-8-10-23-13-17/h1-6,11,17H,7-10,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQICKERRFWGIIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.